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Esculentin-2-OR4

Cat. No.: B1576645
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Description

Esculentin-2-OR4 is a cationic host-defense peptide (HDP) belonging to the esculentin-2 family, which is renowned for its broad-spectrum antimicrobial activity and low cytotoxicity against mammalian cells . These peptides are of significant research interest as novel therapeutic candidates due to their ability to combat multi-drug resistant bacterial pathogens, including clinical isolates of Staphylococcus aureus (including MRSA), Acinetobacter baumannii , and Stenotrophomonas maltophilia . Peptides in this family typically exhibit a broad spectrum of research-related bioactivities. Their primary mechanism of action is believed to be non-receptor-mediated, often involving disruption of microbial membranes through the formation of tilted α-helical structures, leading to cell lysis . Beyond antimicrobial applications, research into related esculentin peptides has expanded into investigations for anti-cancer and anti-diabetic therapeutics. Studies on the closely related peptide Esculentin-2CHa have demonstrated its cytotoxicity against human non-small cell lung adenocarcinoma A549 cells, while a truncated analog, Esculentin-2CHa(1-30), has shown potent insulin-releasing and anti-hyperglycemic effects, highlighting its potential in metabolic disease research . This product, this compound, is supplied for research purposes to further explore these mechanisms and applications. It is For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GVFTLIKGATQLIGKTLGKELGKTGLELMACKITEQC

Origin of Product

United States

An Overview of Biologically Active Peptides from Amphibian Skin Secretions

Amphibian skin is a remarkable organ, serving not only as a protective barrier but also as a sophisticated defense system. It secretes a complex cocktail of molecules, including a vast array of bioactive peptides. bohrium.comfrontiersin.org These peptides are a crucial component of the amphibian's innate immune system, providing a first line of defense against pathogens. bohrium.com The granular glands in the skin synthesize and store these peptides, releasing them in high concentrations when the animal is under stress or injured. bohrium.com

The diversity of these peptides is immense, with researchers having identified numerous families, each with distinct structural and functional characteristics. bohrium.come-fas.org These families include, but are not limited to, the brevinins, magainins, bombesins, dermaseptins, and esculentins. e-fas.org The biological activities of these peptides are just as varied as their structures. Many exhibit potent antimicrobial properties, effective against a broad spectrum of bacteria and fungi. frontiersin.orge-fas.org Others have been found to stimulate the release of insulin (B600854), regulate blood pressure, possess anti-cancer properties, or act as antioxidants. bohrium.come-fas.org This functional diversity makes amphibian skin secretions a rich and largely untapped resource for the development of new therapeutic agents. frontiersin.orgnih.gov

The Historical Context of Esculentin Peptide Discovery and Characterization

The journey into the world of Esculentin (B142307) peptides began with the study of the skin secretions of the European edible frog, Rana esculenta (now known as Pelophylax lessonae/ridibundus). researchgate.netwikipedia.org Initial investigations in the early 1990s led to the isolation and characterization of these novel peptides. researchgate.netfrontiersin.org The name "Esculentin" is derived from the species name of the frog from which it was first identified. wikipedia.org

Early research focused on the antimicrobial properties of these peptides, revealing their potent activity against a range of microorganisms. researchgate.netresearchgate.net Subsequent studies expanded to other amphibian species, uncovering a wide array of Esculentin-related peptides in various frogs, particularly within the Ranidae family. wikipedia.orgresearchgate.net The process of discovery typically involves stimulating the frog to release its skin secretions, followed by purification techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate individual peptides. nih.gov The molecular structures are then determined using methods such as mass spectrometry and Edman degradation. nih.gov The discovery of the Esculentin family opened up a new avenue of research into host-defense peptides and their potential for therapeutic applications. researchgate.netresearchgate.net

Classification and Nomenclature Within the Esculentin Family

The Esculentin (B142307) family of peptides is broadly divided into two main subfamilies: Esculentin-1 and Esculentin-2. mdpi.com This classification is based on structural similarities and differences in their amino acid sequences. mdpi.com

Esculentin-1: Members of this family typically consist of 46 amino acids and are characterized by a highly conserved C-terminal region that forms a seven-membered ring via a disulfide bond between two cysteine residues. frontiersin.orgmdpi.com

Esculentin-2: These peptides are generally shorter, often around 37 amino acids long. mdpi.com While they also possess the C-terminal "Rana-box" cyclic domain, their amino acid sequences show more variability compared to the Esculentin-1 family. mdpi.comgoogle.com

A systematic nomenclature has been proposed to bring consistency to the naming of these peptides. nih.gov This system uses the family name (e.g., Esculentin-2) followed by an abbreviation indicating the species of origin. nih.gov For instance, "CHa" in Esculentin-2CHa denotes that it was isolated from the Chiricahua leopard frog, Lithobates chiricahuensis. wikipedia.orgnih.gov If a species produces multiple peptides from the same family, a lowercase letter is added to differentiate them. nih.gov

The Significance of Investigating Esculentin 2 Type Peptides

Primary Amino Acid Sequence Determination of this compound and Analogues

The primary structure, or amino acid sequence, is the foundational determinant of a peptide's higher-order structure and function. Esculentin-2 peptides are characterized by a specific sequence of amino acids, which can vary slightly between different frog species, giving rise to various analogues.

For instance, Esculentin-2CHa, isolated from the Chiricahua leopard frog (Lithobates chiricahuensis), is a 37-amino acid peptide with the sequence GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC. plos.org This sequence reveals a composition rich in both hydrophobic (like Glycine (B1666218), Alanine, Valine, Leucine, Isoleucine, and Phenylalanine) and charged amino acids (Arginine, Lysine (B10760008), and Aspartic Acid), a characteristic feature of many antimicrobial peptides. wikipedia.org

Analogues from other species, such as Esculentin-2-OG10 from Odorrana grahami and Esculentin-2-a04 from Amolops jingdongensis, exhibit variations in their amino acid sequences, which can influence their specific biological activities. uniprot.orguniprot.org The primary structure of Esculentin-2 peptides has been found to be poorly conserved across different genera, with Lys19, Cys31, Lys32, and Cys37 being among the few invariant residues. researchgate.net

Table 1: Amino Acid Sequence of Esculentin-2CHa and Selected Analogues

Peptide Name Organism Amino Acid Sequence
Esculentin-2CHa Lithobates chiricahuensis GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC
Esculentin-2-OG10 Odorrana grahami Not explicitly stated in provided results
Esculentin-2-a04 Amolops jingdongensis MFTLKKPILVLFFLGTISLSLCEQERSADEDDGEEIKEEEVKRGIFSLFKTAAKFVGKNLLKEAGKAGLEHLACKVKNEC

Secondary Structure Propensities and Transitions

The local folding of the polypeptide chain into regular, repeating structures constitutes its secondary structure. For Esculentin-2 peptides, the alpha-helix is a predominant and functionally significant secondary structural motif.

Alpha-Helical Conformation Analysis

Circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are powerful techniques used to analyze the secondary structure of peptides. Studies on Esculentin-2 family peptides consistently reveal a propensity to adopt an alpha-helical conformation, particularly in membrane-mimicking environments. wikipedia.orgfrontiersin.orgresearchgate.netnih.gov In aqueous solutions, these peptides are often unstructured or exist as random coils. frontiersin.orgnih.gov However, upon interaction with environments that mimic the lipid bilayers of microbial membranes, such as sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE), they undergo a conformational transition to a more ordered alpha-helical structure. frontiersin.orgfrontiersin.org

The helical structure is often amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. This amphipathicity is crucial for the peptide's ability to interact with and disrupt microbial membranes. plos.org For example, the central to C-terminal region (residues 17-33) of Esculentin-2CHa is predicted to form a stable alpha-helix. wikipedia.org

Role of Specific Residues in Helicity (e.g., Cys31, Cys37, Proline)

Specific amino acid residues play critical roles in defining and stabilizing the helical structure of Esculentin-2 peptides. The cysteine residues at positions 31 and 37 are highly conserved and are involved in the formation of a disulfide bridge, which creates a cyclic domain at the C-terminus. wikipedia.orgresearchgate.net The deletion or replacement of these cysteines with isosteric residues like L-serine has been shown to decrease the helicity of the peptide analogue, highlighting their importance in maintaining the structural integrity of the C-terminal helix. wikipedia.org

Proline is another residue known to influence helical structures. While not always present, its introduction can induce a kink or bend in the helix. core.ac.uk In some analogues, the strategic substitution of residues can enhance helicity. For instance, replacing a glycine with α-aminoisobutyric acid (Aib), a strong helix-promoting residue, has been shown to significantly increase the alpha-helical content and stability of esculentin-derived peptides. nih.govfrontiersin.orgacs.org

Influence of Environmental Conditions (e.g., pH, Membrane Mimics) on Conformation

The conformational state of Esculentin-2 peptides is highly sensitive to the surrounding environment. As mentioned, the presence of membrane-mimicking agents is a primary driver for the transition from a random coil to an alpha-helical structure. frontiersin.orgresearchgate.net The composition of the membrane mimic also plays a role; for instance, the presence of anionic phospholipids (B1166683), characteristic of bacterial membranes, can effectively induce helicity. researchgate.net

The pH of the environment also significantly impacts the peptide's conformation and activity. For a linearized analogue of esculentin-2EM, an increase in pH from 6 to 8 was shown to enhance its alpha-helical content in the presence of bacterial membranes. researchgate.net This pH-dependent increase in helicity correlated with an enhanced ability of the peptide to penetrate and lyse these membranes. researchgate.net

Table 2: Environmental Factors Influencing Esculentin-2 Conformation

Factor Effect on Conformation Reference
Aqueous Solution Unordered/Random Coil frontiersin.orgnih.gov
Membrane Mimics (e.g., SDS, TFE) Induces Alpha-Helical Structure frontiersin.orgfrontiersin.org
Anionic Phospholipids Promotes Alpha-Helical Formation researchgate.net
Increasing pH (6 to 8) Increases Alpha-Helical Content researchgate.net

Tertiary Structure Investigations

Disulfide Bridge Formation and Impact on Structure

A disulfide bridge is a covalent bond formed between the thiol groups of two cysteine residues. vaia.com In many Esculentin-2 peptides, a disulfide bond connects Cys31 and Cys37, creating a cyclic structure at the C-terminal end of the molecule. wikipedia.orgresearchgate.net This intramolecular cross-link plays a crucial role in stabilizing the peptide's tertiary structure.

The disulfide bridge acts as a molecular staple, restricting the conformational freedom of the C-terminal region and helping to lock it into a specific folded shape. vaia.com This stabilization is thought to be important for the peptide's biological activity. The disruption of this disulfide bond, for example, through the substitution of the cysteine residues, can lead to a less defined structure and altered function. wikipedia.org The presence of this conserved disulfide bridge is a defining characteristic of the Esculentin-2 family and is essential for its structural integrity and, consequently, its biological role.

Solution-State Conformation Studies (e.g., NMR, CD)

The conformation of esculentin (B142307) peptides in different environments is critical to their function. Studies utilizing Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy on various esculentin peptides consistently reveal a distinct structural behavior based on the solvent environment.

In aqueous solutions, which mimic the physiological environment before encountering a target membrane, esculentin peptides are typically unstructured, adopting a random coil conformation. vulcanchem.com This is a common trait for many short antimicrobial peptides. However, upon introduction into a membrane-mimicking environment, such as in the presence of sodium dodecyl sulfate (SDS) micelles or trifluoroethanol (TFE), a significant conformational change occurs.

CD spectroscopy studies demonstrate that in these hydrophobic or amphipathic environments, esculentin peptides fold into a distinct α-helical structure. vulcanchem.comnovoprolabs.com This is characterized by the appearance of negative maxima peaks around 208 nm and 222 nm in the CD spectrum. For example, studies on linearized esculentin-2EM (E2EM-lin) showed that it adopts an α-helical structure in the presence of lipid vesicles mimicking bacterial membranes, and this helicity increases with a rise in pH from 6 to 8. novoprolabs.com Similarly, CD analysis of other esculentin analogues confirms the tendency to form helical structures in the presence of liposomes. cpu-bioinfor.org

Solution-state NMR studies have further refined this structural understanding, confirming the amphipathic nature of the α-helix, where hydrophobic and hydrophilic amino acid residues are segregated on opposite faces of the helix. cpu-bioinfor.orggoogle.com This amphipathic conformation is crucial for the peptide's ability to interact with and disrupt microbial cell membranes. While specific NMR or CD data for this compound are not available, the consistent findings across the Esculentin-2 family strongly suggest it would exhibit similar environment-dependent conformational changes.

Table 1: Conformational Characteristics of Esculentin Family Peptides in Different Environments

Environment Predominant Conformation Spectroscopic Evidence Reference
Aqueous Solution Random Coil / Unstructured Single negative minimum ~200 nm in CD spectra vulcanchem.com
Membrane-Mimetic (SDS, TFE, Liposomes) α-Helical Negative maxima at ~208 nm and ~222 nm in CD spectra; Dispersed signals in NMR vulcanchem.comnovoprolabs.comcpu-bioinfor.org

Computational Modeling of Peptide Structure

Computational methods are invaluable for predicting the three-dimensional structures of peptides and understanding the physical forces that govern their conformations. These in silico approaches complement experimental techniques like NMR and CD spectroscopy.

Molecular Dynamics Simulations for Conformational Prediction

Molecular dynamics (MD) simulations are a powerful computational tool used to predict the conformational landscape and dynamic behavior of peptides and proteins over time. nih.govuniprot.orgcapes.gov.br By solving equations of motion for the atoms in the system, MD simulations can model how a peptide like this compound might fold and interact with its environment, such as a bacterial membrane.

Although specific MD simulation studies detailing the conformational prediction of this compound were not found in the reviewed literature, the methodology is widely applied to antimicrobial peptides. nih.gov Such simulations can predict the stability of the α-helical structure, its orientation relative to a lipid bilayer, and the energetic favorability of different conformational states, providing a dynamic picture that is difficult to capture with static experimental methods alone.

Quantum Chemical Calculations for Structural Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a high level of theoretical insight into the electronic structure and geometry of molecules. These methods can be used to accurately calculate the properties of small molecules or fragments of larger ones, such as the side chains of amino acids or the peptide backbone itself.

For peptides, quantum chemical calculations can help in understanding the intrinsic conformational preferences of amino acid residues, the nature of non-covalent interactions that stabilize secondary structures, and the electronic properties that influence reactivity. While the literature search did not yield specific quantum chemical calculation studies for this compound, these methods are fundamental in parameterizing the force fields used in molecular dynamics simulations and can offer deep insights into the molecular and electronic structure.

Hydrophobic Moment and Amphipathicity Analysis

The amphipathicity of an α-helical peptide, which is its segregation of hydrophobic and hydrophilic residues, is a critical determinant of its antimicrobial activity. This property is quantified by the hydrophobic moment (µH), a measure of the asymmetry of the hydrophobicity distribution along the peptide backbone. novoprolabs.comcpu-bioinfor.org A high hydrophobic moment indicates a strong amphipathic character.

Analysis of a close analog, linearized esculentin-2EM (E2EM-lin), provides detailed insights that are likely applicable to other members of the Esculentin-2 family. Extended hydrophobic moment plot analysis was performed on two segments of this peptide. novoprolabs.comnih.gov The N-terminal segment, E2EM-lin(1–23), was found to form a strongly amphiphilic α-helix, whereas the C-terminal segment, E2EM-lin(25–37), formed a helix with lower amphiphilicity. novoprolabs.com

The mean hydrophobic moment (<µH>) and mean hydrophobicity () were calculated using the Eisenberg consensus scale. The results for the two segments of E2EM-lin are detailed in the table below.

Table 2: Hydrophobic Moment and Hydrophobicity of Linearized Esculentin-2EM Segments

Peptide Segment Mean Hydrophobic Moment (<µH>) Mean Hydrophobicity () Predicted Characteristic Reference
E2EM-lin(1–23) 0.67 0.09 Potential to form tilted structure novoprolabs.comnih.gov
E2EM-lin(25–37) 0.43 0.06 Potential to form tilted structure novoprolabs.comnih.gov

These values, when plotted on an extended hydrophobic moment plot, fall into a region indicating that both helical segments have the potential to form a tilted structure upon interacting with a membrane. novoprolabs.comnih.gov This tilted orientation is a proposed mechanism by which many antimicrobial peptides insert into and disrupt the lipid bilayer, leading to bacterial cell death. The analysis of E2EM-lin(1-23) also revealed a hydrophobicity gradient, further supporting its capacity for tilted membrane interaction. novoprolabs.com This detailed analysis underscores the importance of amphipathicity and hydrophobic moment in the function of Esculentin-2 peptides.

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
Esculentin-2EM
E2EM-lin
Esculentin-1a
Esculentin-2CHa
Sodium dodecyl sulfate (SDS)

Identification of Source Organisms and Secretion Mechanisms

Esculentin-2 peptides have been identified in a variety of frog species, particularly from the family Ranidae, often referred to as "true frogs". wikipedia.org The namesake peptide, Esculentin-2, was first isolated from the skin of the Eurasian frog Rana esculenta. wikipedia.org Subsequently, peptides with similar structures have been found in other Eurasian and North American frog species. wikipedia.org

One of the most well-studied sources of an Esculentin-2 peptide is the Chiricahua leopard frog, Lithobates chiricahuensis, which is native to Mexico, Arizona, and New Mexico. wikipedia.org This species produces Esculentin-2CHa. wikipedia.org Other notable frog species that produce peptides belonging to the Esculentin-2 family include:

The Indian bronzed frog (Hylarana temporalis), which produces Esculentin-2TEa, Esculentin-2TEb, and Esculentin-2TEc. researchgate.net

The black-spotted frog (Pelophylax nigromaculatus), the source of Esculentin-2N. vulcanchem.com

The broad-folded frog (Hylarana latouchii), which synthesizes Esculentin-2LTa. nih.gov

The Chinese frog species Rana schmackeri, Rana versabilis, and Rana plancyi fukienensis have also been found to produce Esculentin-2 peptides. nih.gov

Odorrana jingdongensis, an Asian frog species, is the natural source of Esculentin-2JDb. vulcanchem.com

The following table provides a summary of various Esculentin-2 peptides and their source organisms.

Esculentin-2 PeptideSource Organism
Esculentin-2Rana esculenta
Esculentin-2CHaLithobates chiricahuensis
Esculentin-2TEa, -2TEb, -2TEcHylarana temporalis
Esculentin-2NPelophylax nigromaculatus
Esculentin-2LTaHylarana latouchii
Esculentin-2JDbOdorrana jingdongensis

Amphibian skin is rich in granular glands, which are specialized structures responsible for synthesizing and storing a diverse array of bioactive compounds, including antimicrobial peptides. vulcanchem.comnih.gov When the amphibian is subjected to stress, injury, or noxious stimuli, these glands release their contents onto the skin surface in high concentrations. nih.gov This release is a crucial component of the frog's innate immune system, providing a first line of defense against pathogens. imrpress.com

The secretion process can be stimulated by various means, including mild electrical stimulation or chemical secretagogues like norepinephrine. plos.orgbioscientifica.com For instance, Esculentin-2CHa was first isolated from norepinephrine-stimulated skin secretions of Lithobates chiricahuensis. plos.org This indicates that the release of these peptides is a regulated process, likely under neuronal or hormonal control, allowing for a rapid response to threats. The secretion mechanism is described as holocrine, where the entire gland cell ruptures to release its contents. imrpress.com

Amphibian Species as Producers (e.g., Lithobates chiricahuensis)

Gene Expression and Post-Translational Processing Pathways

The biosynthesis of Esculentin-2 peptides begins with the transcription of their corresponding genes. Molecular cloning techniques have been instrumental in identifying and characterizing the cDNAs that encode the precursors of these peptides. nih.govnih.gov These studies have revealed that Esculentin-2 peptides are initially synthesized as larger precursor proteins, known as prepropeptides. researchgate.netvulcanchem.com

A common experimental approach involves constructing a cDNA library from the mRNA extracted from the frog's skin secretions. nih.gov From this library, specific cDNAs encoding esculentin precursors can be amplified and sequenced. nih.gov For example, the cDNAs encoding the precursors of Esculentin-2TEa, Esculentin-2TEb, and Esculentin-2TEc from Hylarana temporalis were found to consist of 76 amino acid residues. researchgate.net These precursors typically have a tripartite structure: a signal peptide, an acidic propeptide, and the mature peptide sequence at the C-terminus. vulcanchem.com

Following translation, the prepropeptide undergoes a series of post-translational modifications to become a mature, active Esculentin-2 peptide. vulcanchem.comwikipedia.org This process involves the enzymatic cleavage of the signal peptide and the acidic propeptide. vulcanchem.comwikipedia.org

A key feature of many Esculentin-2 peptides is the presence of a C-terminal cyclic domain. nih.gov This is formed by the creation of an intramolecular disulfide bond between two cysteine residues, resulting in a heptapeptide (B1575542) ring. nih.gov This structural feature is highly conserved and is crucial for the peptide's biological activity. nih.gov

Another common post-translational modification is C-terminal amidation. nih.govmdpi.com This process, where the C-terminal glycine residue is oxidatively cleaved to form an amide, can increase the antimicrobial activity and stability of the peptide. nih.govjst.go.jp

Molecular Cloning of Encoding cDNAs

Environmental and Microbial Stimuli for Peptide Synthesis

The synthesis of antimicrobial peptides in frog skin is not always constitutive but can be induced or upregulated in response to environmental cues, particularly the presence of microorganisms. core.ac.ukcapes.gov.brfrontiersin.org Studies have shown that frogs maintained in a sterile environment may not synthesize these peptides, but their production is initiated upon exposure to bacteria. capes.gov.brresearchgate.net

This suggests that the frog's immune system can detect the presence of potential pathogens and trigger the synthesis of AMPs as a defensive response. frontiersin.org For example, research on Rana sylvatica indicated that the synthesis of a brevinin-1 (B586460) family peptide was induced when the frogs were in an environment that promoted microbial growth. core.ac.uk This dynamic regulation allows the frog to conserve energy by producing these peptides only when necessary, highlighting a sophisticated and adaptive defense mechanism against a wide range of environmental and microbial threats. core.ac.ukcapes.gov.br

Comparative Biosynthetic Pathways Across Esculentin Subfamilies

The biosynthesis of esculentin peptides, like many other antimicrobial peptides (AMPs) from amphibian skin, is a sophisticated, multi-step process that begins with ribosomal synthesis of a precursor protein. vulcanchem.com While sharing a common foundational pathway, the different esculentin subfamilies, primarily Esculentin-1 and Esculentin-2, exhibit distinct variations in their biosynthetic routes, leading to peptides with different structures and biological activities. These differences are most apparent in the structure of the precursor protein, the length of the final mature peptide, and the nature and functional importance of post-translational modifications (PTMs). vulcanchem.comijcmas.com

Precursor Protein Architecture: A Tale of Conservation and Divergence

The genetic blueprint for all esculentin peptides is a precursor protein encoded by a corresponding gene. vulcanchem.com These precursors, or prepro-peptides, share a remarkably conserved three-domain architecture:

N-terminal Signal Peptide: A highly conserved sequence that directs the nascent peptide to the secretory pathway for processing and eventual release from the granular glands of the frog's skin. nih.gov

Acidic Spacer Propiece: An acidic region that is also largely conserved across different subfamilies. vulcanchem.comnih.gov It is hypothesized to play a role in the correct folding of the precursor and may protect the host from the cytotoxic effects of the mature peptide before its secretion.

C-terminal Mature Peptide: This domain contains the amino acid sequence of the final, biologically active esculentin peptide. vulcanchem.com It is this region that shows the most significant divergence between subfamilies, reflecting evolutionary adaptation. oup.com

Molecular evolutionary analyses reveal that while the N-terminal preproregions of precursors are highly conserved both within and between species, the C-terminal domain corresponding to the mature peptide is markedly different. oup.com This suggests that the genes for these peptides likely arose from a common ancestor, diversifying over time to produce a wide array of active peptides tailored to combat different pathogens. oup.com

Table 1: Comparative Features of Esculentin-1 and Esculentin-2 Biosynthesis

Feature Esculentin-1 Subfamily Esculentin-2 Subfamily
Precursor Organization Signal Peptide - Acidic Propiece - Mature Peptide Signal Peptide - Acidic Propiece - Mature Peptide
Mature Peptide Length ~46 amino acids nih.gov ~37 amino acids ijcmas.com
Key PTMs Disulfide bridge (Rana box), C-terminal amidation nih.govmdpi.com Disulfide bridge (Rana box), C-terminal amidation mdpi.com
"Rana Box" Importance May have little influence on antimicrobial activity mdpi.comportlandpress.com Considered a characteristic and functionally relevant feature mdpi.com

| Genetic Divergence | High variability in the mature peptide coding region | High variability in the mature peptide coding region vulcanchem.com |

Post-Translational Modifications: The "Rana Box" and Beyond

Following translation, the esculentin precursor undergoes several crucial post-translational modifications (PTMs) to become a functional molecule. vulcanchem.comthermofisher.com The most prominent of these is the formation of a disulfide bond between two cysteine residues located near the C-terminus. This bond creates a cyclic heptapeptide ring structure known as the "Rana box". vulcanchem.commdpi.com

While the Rana box is a hallmark of many ranid frog peptides, its functional importance appears to vary between the esculentin subfamilies.

In the Esculentin-2 subfamily, the Rana box is a conserved and defining structural feature. mdpi.com It contributes to the peptide's structural stability and is considered important for its biological function. vulcanchem.com

Conversely, for the Esculentin-1 subfamily, studies have shown that the removal of the Rana box has little to no impact on the peptide's antimicrobial activity. mdpi.comportlandpress.com Truncated versions of Esculentin-1, such as Esc(1-18) and Esc(1-21), which lack the C-terminal Rana box, retain potent bactericidal capabilities. nih.govasm.orgnih.gov

Another common PTM is C-terminal amidation , where the C-terminal carboxyl group is converted to an amide. This modification is frequent in frog skin AMPs and is known to enhance the peptide's net positive charge and stability, which can strengthen its interaction with negatively charged microbial membranes. nih.govfrontiersin.org

The differences in the biosynthetic pathways, particularly in the length of the mature peptide and the functional reliance on the Rana box, underscore the evolutionary strategy of amphibians to generate a diverse arsenal (B13267) of defensive peptides from a conserved genetic framework. This diversification allows for a broad spectrum of activity against a wide range of environmental pathogens. vulcanchem.comoup.com

Table 2: Examples of Peptides and Biosynthetic Variations

Peptide Subfamily Natural Source (Frog Species) Mature Length (Amino Acids) Key Biosynthetic Features
Esculentin-1a Esculentin-1 Pelophylax esculentus 46 Contains a C-terminal Rana box; activity is largely retained in its N-terminal fragments. nih.govnih.gov
Esculentin-1b Esculentin-1 Pelophylax esculentus 46 Differs from Esculentin-1a by one amino acid; its N-terminal 1-18 fragment is highly active. asm.orgnih.gov
Esculentin-2CHa Esculentin-2 Lithobates chiricahuensis 37 Possesses a cyclic C-terminal domain (Rana box) essential for full activity spectrum.
Esculentin-2N Esculentin-2 Pelophylax nigromaculatus 46 Synthesized as a precursor; mature peptide has a disulfide bond forming a Rana box. vulcanchem.com

Membrane Interaction Mechanisms

The primary mode of action for Esculentin-2 peptides is the disruption of microbial cell membranes. This interaction is a multi-step process governed by the peptide's physicochemical properties and the composition of the target membrane.

Permeabilization of Biological Membranes

Esculentin-2 peptides and their analogs are potent permeabilizers of biological membranes. Studies on C-terminally amidated Esculentin-2 peptides demonstrate a concentration-dependent ability to damage bacterial membranes. This permeabilizing effect has been confirmed using fluorescent probes such as SYTOX Green and Propidium Iodide (PI). These dyes are normally impermeable to intact cell membranes but can enter cells with compromised membranes, where they bind to nucleic acids and emit a strong fluorescent signal.

For instance, the N-terminal fragments of esculentin, Esc(1-18) and Esc(1-21), induce a dose-dependent increase in SYTOX Green fluorescence in both E. coli and Candida albicans, indicating significant membrane damage. nih.govjst.go.jp This permeabilization leads to the leakage of intracellular contents and ultimately cell death. nih.gov Research on a linearized analog, Esculentin-2EM-lin (E2EM-lin), revealed that its capacity to penetrate and lyse bacterial membranes is enhanced under alkaline conditions. imrpress.com Furthermore, studies have shown that even at sub-lethal concentrations, these peptides can induce the formation of transient pores, leading to membrane depolarization. nih.gov

Models of Membrane Perturbation (e.g., Pore Formation, Toroidal Pores, Tilted Segments)

Several models have been proposed to describe how antimicrobial peptides (AMPs) like Esculentin-2 disrupt membrane integrity. The most common models include the barrel-stave, carpet, and toroidal pore models. mdpi.com In the toroidal pore model, peptides insert into the membrane and induce the lipid monolayers to bend continuously, forming a pore where the peptide is associated with the lipid head groups. mdpi.com

For Esculentin-2 analogs, evidence points towards a mechanism involving pore formation. A novel variation, the "tilted segment" model, has been proposed for the linearized analog E2EM-lin. imrpress.com Theoretical analysis predicts that after initial binding, the peptide adopts an α-helical structure and inserts into the membrane at an angle, or "tilt". imrpress.comnih.gov This tilted orientation, with a gradient of hydrophobicity along its axis, is believed to be a key driver in the formation of a membranolytic pore. imrpress.comnih.gov This model represents a significant finding, suggesting a unique mechanism for this class of peptides. imrpress.com

Differential Interaction with Lipid Components (e.g., Phosphatidylglycerol, Phosphatidylethanolamine (B1630911), Cardiolipin)

The selectivity of Esculentin-2 peptides for microbial over mammalian cells is largely attributed to differences in membrane lipid composition. Bacterial membranes are rich in anionic phospholipids, such as phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL), whereas mammalian membranes are predominantly composed of zwitterionic phospholipids like phosphatidylethanolamine (PE) and phosphatidylcholine.

Studies on the analog E2EM-lin have shown a distinct preference for membranes containing anionic lipids. imrpress.com The peptide's ability to adopt a functional α-helical structure is significantly greater in the presence of PG and CL compared to PE. imrpress.com This differential interaction is a primary determinant of its specificity for Gram-positive bacteria, whose membranes have a high content of PG and CL. imrpress.comnih.gov

The interaction with specific lipids directly impacts the peptide's lytic activity, as detailed in the table below.

Lipid ComponentInteraction with E2EM-linResulting ActivityReference
Phosphatidylglycerol (PG) High induction of α-helicity, strong membrane insertion, and high lytic capability.Primary driver of potent activity against Gram-positive bacteria. imrpress.comnih.gov
Cardiolipin (CL) High induction of α-helicity.Lower levels of membrane insertion and lysis compared to PG. nih.gov
Phosphatidylethanolamine (PE) Poor ability to induce α-helical structure.Contributes to weaker activity against Gram-negative bacteria. imrpress.com

Role of Cationicity and Amphipathicity in Membrane Association

Two fundamental properties of Esculentin-2 peptides that govern their membrane activity are their net positive charge (cationicity) and their amphipathic structure. Peptides like Esculentin-2CHa are cationic, a feature that facilitates the initial electrostatic attraction to the negatively charged surfaces of microbial membranes, which are rich in components like lipopolysaccharide (LPS) and lipoteichoic acid (LTA). vulcanchem.comwikipedia.org

Upon binding to the membrane, the peptide folds into an amphipathic α-helix, a structure with distinct hydrophobic and hydrophilic faces. imrpress.com The hydrophobic face inserts into the lipid core of the membrane, while the hydrophilic face, containing the charged residues, can interact with the lipid head groups and water. This amphipathic nature is critical for disrupting the bilayer structure and is a prerequisite for the lytic activity of many frog skin AMPs. imrpress.comvulcanchem.com

Intracellular Target Engagement and Pathway Modulation

While membrane disruption is the primary bactericidal mechanism for many AMPs, there is growing evidence that some, including members of the esculentin family, can translocate into the cytoplasm and interact with intracellular targets.

Interaction with Nucleic Acids and Proteins

Once the membrane is breached, Esculentin-2 peptides can potentially engage with intracellular components such as DNA, RNA, and various proteins. nih.govvulcanchem.com The cationic nature of these peptides would facilitate binding to negatively charged nucleic acids. nih.gov The SYTOX Green assay, used to confirm membrane permeabilization, relies on the dye's ability to bind to intracellular DNA, which indirectly supports the accessibility of this target following membrane damage. nih.govjst.go.jp

While direct evidence for this compound binding to specific intracellular proteins is still emerging, studies on related peptides suggest this is a plausible secondary mechanism. Some AMPs are known to inhibit crucial cellular processes like DNA replication and protein synthesis. vulcanchem.com For example, studies on the related compound esculetin (B1671247) (a coumarin (B35378), not a peptide) have shown it can bind to and inhibit key enzymes in the glycolysis pathway, such as PGK2, GPD2, and GPI, thereby affecting cellular energy metabolism. frontiersin.org Furthermore, evaluation of fluorescently-labeled Esculentin-2CHa(1-30) indicated not only membrane action but also internalization, suggesting the potential for engagement with intracellular pathways. bioscientifica.com These findings open avenues for further research into the specific intracellular targets of Esculentin-2 peptides.

Inhibition of Essential Cellular Processes (e.g., Replication, Transcription, Translation)

The direct impact of this compound on core cellular processes such as DNA replication, transcription, and translation is an area of ongoing investigation. However, studies on related esculentin peptides and their derivatives have begun to shed light on their potential roles in modulating these fundamental mechanisms.

Some peptides within the broader esculentin family have been noted to inhibit the replication of certain viruses. cabidigitallibrary.org The precise mechanisms for this antiviral activity are still being elucidated but suggest an interference with the viral replication cycle. The process of creating new copies of DNA, known as replication, is fundamental for cell division. libretexts.org It involves the unwinding of the DNA double helix, with each strand serving as a template for a new complementary strand, a process directed by enzymes like DNA polymerase. libretexts.orgatdbio.com

Transcription, the process of copying a DNA segment into RNA, and translation, the synthesis of proteins from an RNA template, are also critical cellular functions. atdbio.com Research on Esculentin-1b(1–18), an amphibian-derived antimicrobial peptide, revealed that it could significantly alter the expression levels of outer membrane proteins (OMPs) in E. coli. mdpi.com This suggests an influence at the level of transcription or translation. Furthermore, some studies indicate that esculentins can regulate gene expression, which is a key outcome of transcription. mdpi.com Poxviruses, for example, are known to hijack the host's translation machinery within cytoplasmic "factories" to enhance their own replication and suppress host protein synthesis. nih.gov While these findings are for related compounds, they point towards a potential, though not yet fully characterized, interaction of this compound analogues with these essential life processes.

Modulation of Enzyme Systems and Energy Metabolism

Analogues of this compound have demonstrated notable effects on various enzyme systems and aspects of energy metabolism.

The related compound esculetin has been shown to inhibit the production of enzymes such as protease and hemolysin in the bacterium Aeromonas hydrophila. nih.gov In macrophages, esculetin can promote the activation of the transcription factor Nrf2. frontiersin.org Nrf2 is a master regulator of the antioxidant response and also controls the gene expression of malic enzyme 1 (ME1), an enzyme crucial for fatty acid synthesis and the regeneration of NADPH. frontiersin.org

Cellular Signaling Cascade Activation

Activation of PI3K/AKT Signaling Pathway in Endothelial Cells

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a critical regulator of many cellular processes, and esculentin analogues have shown the ability to modulate its activity, particularly in endothelial cells. mdpi.com

The peptide Esculentin-1a(1–21)NH2, an analogue, has been shown to promote angiogenesis by activating the PI3K/AKT pathway in human umbilical vein vascular endothelial cells (HUVECs). jst.go.jpnih.gov This activation leads to increased phosphorylation of both PI3K and AKT. jst.go.jp The pro-angiogenic effects of the peptide were significantly reduced when a PI3K pathway inhibitor was used, confirming the pathway's central role in this process. jst.go.jpnih.gov

In contrast, the coumarin derivative esculetin has demonstrated an inhibitory effect on this pathway in other cell types. Studies have shown that esculetin can suppress the phosphorylation of Akt in human prostate cancer cells and platelets. jcpjournal.orgmdpi.com In some cancer cell lines, esculetin was found to suppress the IGF-1/PI3K/Akt pathway, while in other contexts, it could increase Akt phosphorylation, suggesting its effects may be cell-type and context-dependent. encyclopedia.pub

Mechanistic Linkages to Cellular Migration and Proliferation

The modulation of the PI3K/AKT pathway by esculentin analogues is directly linked to their effects on cellular migration and proliferation.

Consistent with its role in activating PI3K/AKT signaling in endothelial cells, Esculentin-1a(1–21)NH2 significantly promotes both the migration and proliferation of HUVECs. jst.go.jpnih.gov Another study noted that Esculentin-1a(1-21)NH2 stimulated the migration of keratinocytes, a key process in wound healing and re-epithelialization. nih.govmdpi.com

Conversely, esculetin, which can inhibit the PI3K/AKT pathway, has been observed to inhibit the proliferation and migration of human prostate cancer cells. jcpjournal.org This highlights the differential effects of various esculentin-related compounds, which can either promote or inhibit cell migration and proliferation depending on the specific molecule and cellular context.

Insulinotropic Mechanisms in Pancreatic Beta-Cells

Stimulation of Insulin Secretion (e.g., in BRIN-BD11 cells, isolated islets)

A significant body of research has focused on the potent insulin-releasing (insulinotropic) properties of Esculentin-2CHa and its analogues. These peptides stimulate insulin secretion from pancreatic beta-cells through a well-defined mechanism.

In vitro studies using the rat clonal pancreatic beta-cell line, BRIN-BD11, have demonstrated that Esculentin-2CHa stimulates insulin secretion in a concentration-dependent manner, with significant effects observed at concentrations as low as 0.3 nM. nih.govresearchgate.net This stimulation occurs without causing cytotoxicity. researchgate.net The underlying mechanism involves the depolarization of the beta-cell membrane and a subsequent increase in intracellular calcium ([Ca2+]i). nih.govbioscientifica.com The insulinotropic activity of Esculentin-2CHa is diminished by the use of KATP channel activators, voltage-dependent Ca2+ channel inhibitors, and the removal of extracellular calcium, confirming the dependence on this pathway. nih.govresearchgate.net

Analogues of Esculentin-2CHa, such as [L28K] and [C31K], have been shown to be even more potent and to produce a greater maximal insulin-secreting response than the parent peptide. nih.govresearchgate.net Similar insulinotropic effects have been confirmed in isolated mouse islets, where Esculentin-2CHa and its analogues significantly increase glucose-stimulated insulin secretion. nih.govbioscientifica.complos.org The stimulatory effect of Esculentin-2CHa on isolated mouse islets was found to be comparable in magnitude to that of glucagon-like peptide-1 (GLP-1). nih.gov

Table 1: Effect of Esculentin-2CHa and Analogues on Insulin Secretion in BRIN-BD11 Cells

Peptide Concentration Fold Increase in Insulin Secretion (vs. control)
Esculentin-2CHa 0.03 nM Significant Increase (P < 0.05)
Esculentin-2CHa 3 µM ~10.3-fold (P < 0.001)
[L28K]esculentin-2CHa Various More potent & effective than Esculentin-2CHa
[C31K]esculentin-2CHa Various More potent & effective than Esculentin-2CHa

Data sourced from studies on BRIN-BD11 cells. nih.gov

Table 2: Effect of Esculentin-2CHa and Analogues on Insulin Secretion in Isolated Mouse Islets

Peptide Concentration Fold Increase in Insulin Secretion (vs. 16.7 mM glucose)
Esculentin-2CHa 1 µM 2.7-fold (P < 0.001)
[L21K]esculentin-2CHa 1 µM 2.6-fold (P < 0.001)
[C31S, C37S]esculentin-2CHa 1 µM 2.6-fold (P < 0.001)
[L24K]-esculentin-2CHa 1 µM 2.3-fold (P < 0.05 vs. Esculentin-2CHa)

Data sourced from studies on isolated mouse islets. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
[L28K]esculentin-2CHa
Esculentin-2CHa
Esculentin-2CHa(1–30)
Esculetin
Esculentin-1a(1–21)NH2
Esculentin-1b(1–18)
[C31K]esculentin-2CHa
Glucagon-like peptide-1 (GLP-1)
[L21K]esculentin-2CHa
[C31S, C37S]esculentin-2CHa
[L24K]-esculentin-2CHa
[D20K,D27K]esculentin-2CHa
[R7r,K15k,K23k]esculentin-2CHa(1-30)
Obeticholic acid (OCA)
[Arg4]tigerinin-1R
Hym-1B
[P5K]hymenochirin-1B
[D9k]hymenochirin-1B
GIP
Streptozotocin
Palmitate
LL-37
Tylotoin
TK-CATH
Tiger17
Cathelicidin-NV
Cathelicidin-DM
OM-LV20
Brevinin-2Ta
Brevinin-2PN
Bv8-AJ
RL-QN15
Temporin A
Temporin B
Pse-T2
DMS-PS2
FW-1
FW-2
MSI-1
Cathelicidin-OA1
hBD-3
SR-0379
hBD-2
hBD-1
AMP-IBP5
Kanamycin
Cecropin

Membrane Depolarization and Ion Channel Modulation (e.g., KATP channels, Voltage-Dependent Ca2+ Channels)

The insulin-secreting action of Esculentin-2CHa, an analogue of this compound, is initiated by its interaction with the pancreatic β-cell membrane, leading to depolarization. plos.org Studies using clonal pancreatic BRIN-BD11 cells have shown that Esculentin-2CHa (at a 1 μM concentration) and its analogues can significantly increase the membrane potential, causing a 2.1-fold increase compared to the glucose control. plos.orgresearchgate.net This depolarizing effect is a critical step in stimulus-secretion coupling in β-cells. plos.org

The mechanism of depolarization involves the modulation of key ion channels. plos.org The insulinotropic activity of Esculentin-2CHa is significantly diminished in the presence of diazoxide (B193173), a compound that opens ATP-sensitive potassium (KATP) channels, and verapamil (B1683045), an inhibitor of voltage-dependent Ca2+ channels. plos.orgnih.gov Specifically, diazoxide was found to inhibit the peptide's stimulatory action by 52–57%, while verapamil caused an inhibition of 31–35%. plos.org This suggests that the peptide's function relies on the closure of KATP channels and the subsequent opening of voltage-dependent Ca2+ channels, a pathway central to glucose-stimulated insulin secretion. plos.org

Interestingly, while the KATP channel pathway is clearly involved, patch-clamp experiments on analogues such as Esculentin-2CHa(1–30) have suggested that the membrane depolarization may not be caused by a direct inhibition of the KATP channels themselves. nih.govbioscientifica.com This points to a more complex, potentially KATP-independent, mechanism of depolarization that still converges on the canonical ion channel pathway to elicit insulin exocytosis. wikipedia.orgmdpi.com

Table 1: Effect of Ion Channel Modulators on Esculentin-2CHa-Induced Insulin Secretion

ModulatorTarget ChannelEffect on ChannelImpact on Esculentin-2CHa ActionObserved Inhibition (%)Source
DiazoxideKATP ChannelOpenerAttenuated52-57% plos.org
VerapamilVoltage-Dependent Ca2+ ChannelInhibitorAttenuated31-35% plos.org

Role of Intracellular Calcium Dynamics

A direct consequence of membrane depolarization induced by Esculentin-2CHa and its analogues is a significant increase in intracellular calcium concentrations ([Ca2+]i). bioscientifica.com This elevation of cytoplasmic calcium is a primary trigger for the exocytosis of insulin-containing granules from β-cells. wikipedia.orgmdpi.com Experimental data shows that Esculentin-2CHa and its analogues at a 1 μM concentration elicit a modest but significant 1.5-fold increase in [Ca2+]i in BRIN-BD11 cells. plos.org

The essential role of calcium influx from the extracellular space is confirmed by studies where the chelation of extracellular Ca2+ led to a 49–55% inhibition of the peptide's insulin-releasing effect. plos.org This finding underscores that the mechanism is critically dependent on the entry of external calcium through voltage-gated channels, which open in response to the initial membrane depolarization. plos.orgnih.gov The entire process, from membrane depolarization to the rise in [Ca2+]i, culminates in the controlled release of insulin. wikipedia.orgmdpi.com

Table 2: Effects of Esculentin-2CHa and Analogues on BRIN-BD11 Cells

ParameterPeptide ConcentrationObserved Effect (Fold Increase vs. Control)Source
Membrane Potential1 µM2.1 plos.org
Intracellular Ca2+1 µM1.5 plos.org

Structure Activity Relationship Sar Studies and Rational Design

Impact of Amino Acid Substitutions

Systematic replacement of specific amino acids within the Esculentin-2CHa sequence has yielded valuable insights into the roles of individual residues and domains in the peptide's function. These substitutions have been instrumental in creating analogues with improved therapeutic profiles.

Position-Specific Mutagenesis and Analogues

Strategic amino acid substitutions at various positions in Esculentin-2CHa have been shown to modulate its biological activities. For instance, increasing the cationicity of the peptide by replacing aspartic acid residues at positions 20 and 27 with lysine (B10760008) ([D20K, D27K]) resulted in a modest increase in antimicrobial potency, up to four-fold against some microorganisms. plos.orgnih.gov However, this modification also led to a significant increase in cytotoxicity against human erythrocytes and lung adenocarcinoma cells. nih.gov

Other substitutions have been aimed at enhancing insulinotropic activity. The [L28K] and [C31K] analogues of Esculentin-2CHa were found to be more potent and produced a greater maximum insulin-releasing response compared to the native peptide. nih.govnih.govresearchgate.net In contrast, analogues like [L21K], [L24K], and [D20K, D27K] were more potent but less effective in stimulating insulin (B600854) secretion than the parent peptide. nih.govnih.govresearchgate.net

A study involving the replacement of Glycine (B1666218) at position 8 with α-aminoisobutyric acid (Aib), Proline (Pro), or D-proline (DPro) in an Esculentin-1a derivative, Esc(1-21), revealed that the Aib-containing analogue exhibited enhanced activity against Gram-positive bacteria. nih.govfebscongress.org This highlights how a single, strategic substitution can broaden the antimicrobial spectrum of these peptides. nih.gov

AnalogueSubstitutionEffectReference
[L28K]Esculentin-2CHaLeucine to Lysine at position 28Increased potency and maximal insulin secretion nih.govnih.govresearchgate.net
[C31K]Esculentin-2CHaCysteine to Lysine at position 31Increased potency and maximal insulin secretion nih.govnih.govresearchgate.net
[D20K, D27K]Esculentin-2CHaAspartic acid to Lysine at positions 20 and 27Modest increase in antimicrobial potency; significant increase in cytotoxicity plos.orgnih.gov
Aib8Esc(1-21)Glycine to α-aminoisobutyric acid at position 8Enhanced activity against Gram-positive bacteria nih.govfebscongress.org

Incorporation of D-Amino Acids for Protease Resistance and Activity Modulation

A significant challenge for the therapeutic use of peptides is their susceptibility to degradation by proteases. The incorporation of D-amino acids, the enantiomers of the naturally occurring L-amino acids, is a well-established strategy to enhance protease resistance. mdpi.comarchbronconeumol.orgmdpi.comresearchgate.net

In the context of esculentin (B142307) peptides, substituting L-amino acids with their D-counterparts has been shown to confer greater resistance to proteolytic degradation. mdpi.com For example, converting L-amino acids to D-amino acids in Esculentin(1–21) to create Esculentin(1–21)-1c resulted in a peptide with increased resistance to enzymatic degradation and reduced cytotoxicity towards eukaryotic cells. mdpi.com Similarly, D-amino acid substitutions at positions 7 (Arginine), 15 (Lysine), and 23 (Lysine) in the truncated analogue Esculentin-2CHa(1-30) imparted resistance to degradation by plasma enzymes while maintaining its insulin-releasing activity. researchgate.netnih.gov

The introduction of D-amino acids can also modulate the peptide's secondary structure, which in turn affects its biological activity. researchgate.netnih.gov As D-amino acids can act as "α-helix breakers," their incorporation can reduce the helical content of a peptide, potentially decreasing its lytic effect on mammalian cell membranes. researchgate.netnih.gov

Effects on Alpha-Helicity and Membranolytic Activity

Esculentin peptides, like many antimicrobial peptides (AMPs), are often unstructured in aqueous solutions but adopt an amphipathic α-helical conformation upon interacting with biological membranes. plos.orgmdpi.comscienceopen.com This α-helical structure is crucial for their membranolytic activity, which is a key mechanism of their antimicrobial action. frontiersin.org The amphipathic nature of the helix, with distinct hydrophobic and hydrophilic faces, facilitates its insertion into and disruption of the microbial cell membrane. uclan.ac.ukresearchgate.net

The degree of α-helicity can directly influence the peptide's efficacy and specificity. Studies on linearized esculentin 2EM (E2EM-lin) showed that its α-helical content increased in the presence of bacterial membrane mimics, correlating with its ability to penetrate and lyse these membranes. uclan.ac.ukresearchgate.net The lipid composition of the target membrane also plays a role, with a preference for membranes rich in phosphatidylglycerol, which is more abundant in Gram-positive bacteria. uclan.ac.uk

Modifications that alter the α-helical content can therefore fine-tune the peptide's activity. For example, replacing Cys31 and Cys37 in the C-terminal cyclic domain of Esculentin-2CHa with serine led to a decrease in the peptide's helicity and a corresponding reduction in its cytotoxicity. wikipedia.org Conversely, introducing the non-proteinogenic amino acid α-aminoisobutyric acid (Aib) into Esc(1-21) was found to stabilize the helical structure, making the peptide more active against Gram-positive bacteria. nih.govnih.gov

Truncation and Cyclization Effects

N-Terminal and C-Terminal Truncations

Studies involving the removal of amino acid segments from either the N-terminus or C-terminus of esculentin peptides have revealed the importance of these domains for their biological activity.

Removal of the hydrophobic N-terminal hexapeptide (GFSSIF) from Esculentin-2CHa resulted in a complete loss of its growth-inhibitory activity against Staphylococcus aureus and a significant reduction in its potency against other bacteria and its cytotoxicity towards mammalian cells. nih.govnih.gov This indicates the critical role of this hydrophobic region in the peptide's function.

Similarly, truncation of the C-terminal cyclic domain (CKISKQC) of Esculentin-2CHa also led to a significant decrease in its antimicrobial and cytotoxic activities. plos.orgnih.govscienceopen.comnih.gov However, a truncated analogue, Esculentin-2CHa(1-30), which lacks this cyclic tail, was still capable of stimulating insulin release, and further modifications to this truncated form, such as D-amino acid substitutions, enhanced its stability and in vivo efficacy. researchgate.netnih.gov

The shorter esculentin fragments, Esc(1-21) and Esc(1-18), have also been extensively studied. nih.govmdpi.comcpu-bioinfor.org Esc(1-21), a derivative of esculentin-1a, shows potent activity against Gram-negative bacteria. nih.govmdpi.com Further truncation to Esc(1-18) still retains some antimicrobial properties. nih.govcpu-bioinfor.org These findings suggest that it is possible to design smaller, yet still active, esculentin-based peptides.

PeptideDescriptionKey FindingReference
Esculentin-2CHa(1-30)C-terminal truncation, lacks the cyclic domainRetains insulinotropic activity; can be stabilized with D-amino acid substitutions researchgate.netnih.gov
Esc(1-21)N-terminal fragment of esculentin-1aPotent against Gram-negative bacteria; serves as a template for further modifications nih.govmdpi.com
Esc(1-18)Shorter N-terminal fragment of esculentin-1aRetains some antimicrobial activity nih.govcpu-bioinfor.org

Influence of Cyclic Domains on Conformation and Function

The C-terminal region of many ranid frog skin peptides, including Esculentin-2CHa, features a "Rana box," a cyclic domain formed by a disulfide bridge between two cysteine residues. nih.gov This cyclic structure plays a significant role in stabilizing the peptide's conformation and influencing its biological activity.

In Esculentin-2CHa, the cyclic C-terminal domain (CKISKQC) is crucial for its full spectrum of antimicrobial and cytotoxic activities. plos.orgnih.govscienceopen.com Removal or disruption of this loop, for instance by replacing the cysteine residues with serine, leads to a decrease in both helicity and biological potency. plos.orgscienceopen.comwikipedia.org This suggests that the constrained conformation imposed by the disulfide bond is important for the peptide's optimal interaction with target membranes. While linearization can reduce activity, it doesn't always abolish it, and in some cases, linear analogues can be more synthetically accessible while retaining sufficient activity for therapeutic development. acs.org

Bioconjugation Strategies for Enhanced Biological Activity

Bioconjugation involves the covalent attachment of molecules to a peptide to augment its intrinsic properties. For antimicrobial and metabolically active peptides such as those in the esculentin family, these strategies are crucial for overcoming limitations like poor stability and short plasma half-life.

The conjugation of peptides to nanoparticles represents a promising approach to enhance their therapeutic potential. Gold nanoparticles (AuNPs) are particularly favored due to their stability, biocompatibility, and unique optical properties. researchgate.net

A derivative of the frog skin antimicrobial peptide esculentin-1a, Esc(1-21), was conjugated to AuNPs to overcome issues of high toxicity and low stability. frontiersin.org This conjugation was shown to increase the peptide's resistance to proteolytic digestion and enhance its antibacterial activity against Pseudomonas aeruginosa by approximately 15-fold, without causing toxicity to human keratinocytes. frontiersin.orgmdpi.com The AuNPs can act as a delivery vehicle, potentially increasing the local concentration of the peptide at the target site. researchgate.net

In a notable study, a fusion protein, Esculentin-2CHa-Albumin Binding Domain (ESC-ABD), was coated onto AuNPs. researchgate.netnih.gov These ESC-ABD-AuNPs, with an average size of 120 nm, demonstrated good stability and a significantly extended plasma half-life of 28.3 hours. researchgate.net The nanoparticles showed high accumulation in the liver, suggesting their potential as an effective drug delivery system for treating conditions like non-alcoholic fatty liver disease (NAFLD). researchgate.netnih.gov

A significant challenge for therapeutic peptides is their short residence time in the plasma. nih.gov To address this, Esculentin-2CHa(1-30) was genetically engineered into a fusion protein with an albumin-binding domain (ABD). nih.govnih.gov Albumin is the most abundant protein in blood plasma and has a long half-life. By binding to albumin, the peptide can "hitch-hike" on it, thereby avoiding rapid clearance from the body. sonnetbio.commdpi.com

A fusion protein named SUMO-3×ESC-ABD, which consists of a tandem trimeric Esculentin-2CHa, an ABD, and a SUMO fusion partner, was successfully produced. nih.gov This fusion protein exhibited a dramatically extended plasma half-life—427 times longer than the original peptide. nih.gov This prolonged presence in the bloodstream allowed the fusion protein to exert significant and lasting anti-hyperglycemic effects, improving glucose tolerance and reducing body weight in animal models of NAFLD. nih.gov The anti-NAFLD effects were attributed to both systemic improvements and direct inhibition of lipid uptake by liver cells. nih.gov

Attaching a fatty acid chain to a peptide, a process known as acylation or lipidation, is another effective strategy to enhance its therapeutic properties. researchgate.net This modification can increase the peptide's resistance to degradation by plasma enzymes and improve its interaction with cell membranes.

An analog of Esculentin-2CHa(1-30), [K15-octanoate]esculentin-2CHa(1-30), was synthesized by covalently linking an octanoate (B1194180) (an eight-carbon fatty acid) moiety to the lysine at position 15. researchgate.net This acylated analog demonstrated increased resistance to degradation by peptidases and showed enhanced insulin-stimulating actions on pancreatic beta cells compared to the unmodified peptide. researchgate.net In studies with mice on a high-fat diet, the acylated analog helped reduce LDL cholesterol. researchgate.net These findings highlight the potential of fatty acyl modifications to improve both the stability and efficacy of Esculentin-2CHa-related peptides for metabolic conditions. researchgate.net

Fusion Protein Development (e.g., Albumin Binding Domain Fusion)

Computational Design Approaches

Computational methods have become indispensable in modern drug discovery, offering rapid and cost-effective ways to design and screen new therapeutic agents. These approaches allow for the creation of novel peptides with optimized properties and the prediction of their biological behavior before they are synthesized in the lab.

De novo design involves creating entirely new peptide sequences from scratch, based on fundamental principles of protein structure and function, rather than modifying existing ones. nih.govzoores.ac.cn This approach leverages computational tools, including artificial intelligence and machine learning, to generate novel sequences with desired characteristics such as specific structural conformations and modes of action. zoores.ac.cn

While specific de novo design studies focusing exclusively on Esculentin-2-OR4 are not extensively documented in the provided results, the principles are widely applied in the field of antimicrobial peptides (AMPs). mdpi.comfrontiersin.org For example, computational methods can generate peptide candidates by specifying parameters like amphipathicity, net charge, and hydrophobicity, all of which are crucial for the function of peptides like those in the esculentin family. nih.gov Algorithms can generate vast libraries of virtual peptides, which are then screened for their potential to adopt a desired structure, such as an α-helix, known to be important for the activity of many AMPs. researchgate.netwikipedia.org This methodology allows for the exploration of a much wider sequence space than is possible with traditional methods, opening the door to the discovery of highly novel and potent therapeutic peptides. aging-us.comarxiv.org

Predictive modeling uses computational algorithms to forecast the biological activity, stability, and potential toxicity of peptides based on their amino acid sequence and physicochemical properties. mdpi.comnih.gov These models are often built using data from extensive peptide libraries and can significantly accelerate the drug development process by prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

For peptides in the esculentin family, predictive models can be used to assess how specific amino acid substitutions might affect their antimicrobial potency or their stability in human serum. mdpi.com For instance, Quantitative Structure-Activity Relationship (QSAR) models can correlate a peptide's structural features (like hydrophobicity, charge distribution, and helical propensity) with its observed biological activity. frontiersin.org Molecular dynamics simulations can provide insights into how a peptide like this compound interacts with a bacterial membrane at an atomic level, helping to elucidate its mechanism of action and predict how modifications might enhance this interaction. researchgate.net Such predictive tools are crucial for rationally designing analogs with improved therapeutic profiles. mdpi.com

In Vitro and Ex Vivo Research Methodologies

Peptide Synthesis and Purification Techniques

The production of Esculentin-2-OR4 and its analogs for research purposes relies on established chemical synthesis and purification methods to ensure a high degree of purity and structural accuracy.

Solid-Phase Peptide Synthesis (SPPS) is the standard method for artificially producing peptides like this compound. nih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. nih.gov The process begins by attaching the first amino acid from its C-terminus to the resin. nih.gov A key feature of SPPS is the use of protecting groups on the N-terminus of the amino acids to prevent unwanted side reactions during the coupling process. nih.gov The synthesis cycle consists of deprotecting the N-terminus of the resin-bound amino acid, followed by the coupling of the next N-protected amino acid. This cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled. nih.gov

Two main chemical strategies are employed in SPPS: Boc/Bzl and Fmoc/tBu protection. peptide.com The choice of strategy dictates the reagents used for deprotection and cleavage of the completed peptide from the resin. peptide.com For instance, the Fmoc (fluorenylmethyloxycarbonyl) strategy often utilizes a base like piperidine (B6355638) for deprotection. mdpi.com The final step involves cleaving the synthesized peptide from the solid support and removing any remaining side-chain protecting groups, a process often accomplished using strong acids like trifluoroacetic acid (TFA). mdpi.com

Following synthesis and cleavage from the resin, the crude peptide mixture contains the target peptide along with various truncated or modified sequences. Therefore, a robust purification step is essential.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. nih.gov For peptides like this compound, reversed-phase HPLC (RP-HPLC) is commonly used. beilstein-journals.org In RP-HPLC, the crude peptide solution is passed through a column containing a non-polar stationary phase. A mobile phase with an increasing concentration of an organic solvent is then used to elute the peptides based on their hydrophobicity. mdpi.com This allows for the separation of the full-length, correctly folded peptide from impurities.

Mass Spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for confirming the identity and purity of the synthesized peptide. kuleuven.be Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are often coupled with mass analyzers such as Time-of-Flight (TOF) or Orbitrap. kuleuven.beprotocols.io The precise mass measurement obtained from MS allows for the verification that the synthesized peptide has the correct amino acid sequence and has not undergone unintended modifications. academicjournals.org

Solid-Phase Peptide Synthesis (SPPS)

Cellular Model Systems

To investigate the biological activities of this compound, various cellular models are employed, ranging from microorganisms to mammalian cell lines and primary tissues.

The antimicrobial properties of peptides are evaluated against a panel of clinically relevant microbial strains. This includes both Gram-positive and Gram-negative bacteria, as well as fungi.

Gram-positive bacteria: Species such as Staphylococcus aureus and Bacillus subtilis are commonly used to test the efficacy of antimicrobial peptides. nih.gov Some peptides show a preference for Gram-positive bacteria. nih.gov

Gram-negative bacteria: Strains like Escherichia coli and Pseudomonas aeruginosa are standard for assessing activity against this class of bacteria. nih.govnih.gov

Fungi: The yeast Candida albicans is a common model to determine the antifungal potential of peptides. nih.gov

The antimicrobial activity is typically quantified by determining the Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC). The MIC is the lowest concentration of the peptide that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. nih.gov

PeptideMicroorganismStrainMIC (μM)MBC (μM)Source
Esc(1-21)Escherichia coliK1224 nih.gov
Esc(1-21)Escherichia coliO157:H7 EDL93348 nih.gov
Esc(1-18)Escherichia coliK121632 nih.gov
Esc(1-18)Escherichia coliO157:H7 EDL9333264 nih.gov
E2EM-linStaphylococcus aureusNCIMB 6571≤ 6.25- nih.govresearchgate.net
E2EM-linBacillus subtilisNCIMB 1671≤ 6.25- nih.govresearchgate.net
E2EM-linEscherichia coliW3110≥ 75.0- nih.govresearchgate.net
E2EM-linPseudomonas aeruginosaNCIMB 10848≥ 75.0- nih.govresearchgate.net

Immortalized cell lines provide a consistent and reproducible system for studying the effects of peptides on mammalian cells.

BRIN-BD11 and MIN6 cells: These are clonal pancreatic beta-cell lines derived from rats and mice, respectively. They are widely used to study insulin (B600854) secretion mechanisms. nih.govresearchgate.net Researchers use these cells to investigate how peptides like this compound and its analogs stimulate insulin release and the intracellular signaling pathways involved. nih.govresearchgate.net

Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are a common model for studying angiogenesis, the formation of new blood vessels. researchgate.net The anti-proliferative and anti-angiogenic effects of compounds can be assessed using these cells. researchgate.netnih.gov

HepG2 cells: This is a human liver cancer cell line used in studies of hepatotoxicity and anti-cancer effects. nih.gov

Peptide/CompoundCell LineObserved EffectSource
Esculentin-2CHaBRIN-BD11Concentration-dependent stimulation of insulin secretion (≥ 0.03nM) nih.gov
[L28K]esculentin-2CHaBRIN-BD11More potent and greater maximal insulin-secretory response than native peptide nih.gov
Esculentin-2CHa(1-30) analoguesBRIN-BD11Depolarised the plasma membrane and increased intracellular Ca²+ researchgate.net
SilibininHepG2Dose-dependent inhibitory effect on viability nih.gov
SilibininHUVECDose-dependent inhibitory effect on viability, but less sensitive than HepG2 nih.gov

While cell lines are valuable, primary cells and tissues isolated directly from organisms provide a model that more closely resembles the in vivo environment.

Biophysical Techniques for Membrane Interaction Studies

Circular Dichroism (CD) Spectroscopy in Membrane-Mimicking Environments

Circular Dichroism (CD) spectroscopy is a crucial technique used to determine the secondary structure of peptides like those in the esculentin (B142307) family, particularly upon interaction with environments that mimic biological membranes. researchgate.net These studies are fundamental to understanding how the peptide folds when it approaches a target cell.

Researchers have investigated derivatives of Esculentin-1, such as Esc(1-21) and Esc(1-18), using CD spectroscopy. nih.gov In aqueous solutions, these peptides typically exhibit a random coil conformation, which is indicated by a distinct negative band around 198-200 nm in the CD spectrum. researchgate.netfrontiersin.org However, when introduced into membrane-mimicking environments, such as solutions containing trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, a significant conformational change is observed. frontiersin.org The peptides adopt a predominantly α-helical structure. nih.govfrontiersin.org This is characterized by the appearance of two negative maxima near 208 nm and 222 nm, along with a strong positive peak around 190 nm. frontiersin.org The degree of helicity often increases with the concentration of the membrane-mimicking agent, indicating that the interaction with a hydrophobic environment stabilizes the helical fold. researchgate.netfrontiersin.org This amphipathic α-helix is considered crucial for the peptide's ability to interact with and disrupt microbial membranes. nih.gov

Liposome (B1194612) Leakage Assays

Liposome leakage assays are employed to quantify a peptide's ability to permeabilize cell membranes. These assays utilize artificial vesicles, known as liposomes, which are loaded with a fluorescent dye and a quencher. If the peptide disrupts the liposome membrane, the dye is released, leading to an increase in fluorescence that can be measured over time.

For Esculentin-1a derivatives, leakage assays have been performed using large unilamellar vesicles (LUVs) of varying lipid compositions to mimic different types of cell membranes. uniroma1.it One common method uses the fluorophore/quencher pair ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid) and DPX (p-xylene-bis-pyridinium bromide). uniroma1.it Studies on Esc(1-21) demonstrated that the peptide's ability to induce leakage is dependent on the lipid composition of the LUVs. For instance, leakage was more pronounced in vesicles containing negatively charged phospholipids (B1166683) like phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL), which are characteristic of bacterial membranes, compared to vesicles made of neutral phospholipids that mimic mammalian cell membranes. uniroma1.it Another study utilized LUVs loaded with carboxyfluorescein (CF) and showed that an Aib-modified analogue of Esc(1-21) could induce dye leakage from vesicles composed of POPG/POPC, further confirming the membrane-disrupting capabilities of this peptide family. nih.gov

Interactive Table: Liposome Leakage Induced by Esculentin-1a Analogs Below is a representative data table illustrating the findings from liposome leakage assays on derivatives of Esculentin-1a.

PeptideLiposome Composition (molar ratio)Peptide Concentration for Max LeakageKey FindingReference
Esc(1-21)POPG/TOCL (8:2)~1 µMHigh leakage at low concentrations in highly anionic vesicles. uniroma1.it
Esc(1-21)POPC/POPG (7:3)~2 µMComplete leakage in vesicles mimicking bacterial membranes. uniroma1.it
Esc(1-21)-1c (diastereomer)POPG/TOCL (8:2)~4 µMRequired higher concentration than Esc(1-21) for full leakage. uniroma1.it
Esc(1-21)-1c (diastereomer)POPC/POPG (7:3)~16 µMSignificantly higher concentration needed for complete leakage. uniroma1.it
Peptide 2 (Aib-analog)POPG/POCL (6:4)~2 µMEffective leakage from negatively charged vesicles. nih.gov

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a real-time, label-free technique used to measure the binding kinetics (association and dissociation rates) between a molecule immobilized on a sensor chip (the ligand) and a molecule in solution (the analyte). While specific SPR studies detailing the binding kinetics of this compound are unavailable, the technique is widely applied to study antimicrobial peptide interactions. For instance, studies on other frog-derived peptides like ranacyclins have used SPR to demonstrate their binding to both zwitterionic and negatively charged model membranes. acs.org The resulting sensorgram provides data on the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which quantifies the binding affinity. This information is critical for understanding the initial electrostatic interaction between the cationic peptide and the anionic components of bacterial membranes. nih.govacs.org

Fluorescence Spectroscopy (e.g., Dye Release Assays)

Fluorescence spectroscopy encompasses a range of assays, including the dye release from liposomes mentioned previously. Another important application is the use of membrane-impermeable fluorescent dyes like Sytox Green to monitor the permeabilization of the inner membrane of live bacteria. mdpi.com Sytox Green only fluoresces upon binding to intracellular nucleic acids, so an increase in fluorescence indicates that the cell membrane has been compromised. mdpi.com

This method has been used to study the activity of Esculentin-1 derivatives against pathogenic bacteria like Pseudomonas aeruginosa and Escherichia coli. mdpi.comresearchgate.net The results show a dose-dependent and time-dependent increase in fluorescence upon addition of the peptides, confirming that they disrupt the bacterial inner membrane. mdpi.comresearchgate.net For example, with Esc(1-21), membrane perturbation in E. coli was observed within minutes of peptide addition, highlighting a rapid mechanism of action. mdpi.com

Molecular and Cellular Assays for Functional Characterization

Gene Expression Analysis (e.g., qPCR for biofilm-related genes)

Quantitative real-time PCR (qPCR) is a powerful technique to measure how a compound affects the expression of specific genes. In the context of antimicrobial peptides, researchers often investigate the expression of genes related to bacterial virulence, stress response, and biofilm formation.

Although no data exists for this compound, a study on Esculentin-1 derivatives [Esc(1-21) and Esc(1-18)] analyzed their impact on gene expression in E. coli O157:H7. nih.gov The study found that at sub-lethal concentrations, the peptides could still modulate bacterial gene expression. Specifically, they induced the expression of genes involved in the regulation of biofilm formation and dispersal, as well as genes related to the bacterial stress response. nih.gov This suggests that in addition to direct membrane disruption, these peptides can interfere with cellular pathways that are critical for bacterial survival and pathogenesis. nih.gov

Interactive Table: Gene Expression Changes in E. coli O157:H7 Treated with Esculentin-1 Analogs This table summarizes representative findings on how Esculentin-1 derivatives can alter the expression of key bacterial genes.

Gene CategorySpecific Gene(s)Effect of Peptide TreatmentImplicationReference
Biofilm Regulationcrl, csgDUpregulationModulation of biofilm formation/dispersal pathways. nih.gov
Stress ResponserpoS, gadA, gadBUpregulationInduction of general and acid stress responses. nih.gov
MotilityfliCDownregulationPotential reduction in bacterial motility. nih.gov

Immunofluorescence and Confocal Microscopy for Localization

Immunofluorescence and confocal microscopy are powerful techniques used to visualize the subcellular localization of peptides and proteins. nih.govntu.edu.sg These methods utilize fluorescently labeled antibodies that bind specifically to a target molecule, allowing researchers to determine its distribution within a cell. nih.gov Confocal microscopy, in particular, offers high-resolution optical imaging by using a pinhole to eliminate out-of-focus light, enabling the reconstruction of three-dimensional images and clear differentiation between membrane and intracellular staining. ntu.edu.sgfrontiersin.org

In the study of esculentin peptides, these techniques are crucial for understanding how they interact with and enter target cells. For instance, research on an analogue of Esculentin-2CHa involved the use of a fluorescent-labeled version of the peptide. bioscientifica.com Observations from these experiments indicated that the peptide's action occurs at the cell membrane, followed by internalization into the cell. bioscientifica.com This dual-location activity is a key aspect of its biological function. The general procedure involves fixing cells, permeabilizing their membranes to allow antibody access, incubating with primary antibodies specific to the peptide, and then adding secondary antibodies tagged with a fluorescent dye for visualization. ntu.edu.sgresearchgate.net This approach can confirm whether the peptide's primary target is the cell surface or an internal component.

Biochemical Assays for Enzyme Activity and Signaling Pathway Components

Biochemical assays are fundamental for determining how a compound affects cellular processes, such as enzyme activity and signaling pathways. nih.govnih.gov These assays can measure a wide range of activities, from the catalytic rate of an enzyme to the phosphorylation status of key signaling proteins. nih.govresearchgate.net

Studies on esculentin peptides have utilized various biochemical assays to uncover their influence on critical signaling cascades, particularly in the context of insulin secretion and cell proliferation. Research on Esculentin-2CHa and its analogues has shown that they can stimulate insulin release from pancreatic β-cells. bioscientifica.comnih.gov The mechanisms behind this were investigated using assays that measured changes in the activity of components within specific signaling pathways. It was found that the insulinotropic action involves the phospholipase C (PLC) and protein kinase C (PKC) pathways. bioscientifica.com Furthermore, the peptide Esculentin-1a(1–21)NH2 was found to promote angiogenesis by activating the phosphatidylinositol 3′-kinase (PI3K)/protein kinase B (AKT) signaling pathway in endothelial cells. jst.go.jp Other studies have implicated esculentin compounds in the regulation of the Wnt signaling pathway in cancer cells. archbronconeumol.org

These findings are typically generated by incubating cells with the peptide and then measuring the activity or phosphorylation state of specific proteins using techniques like Western blotting or specialized enzyme activity kits.

Table 1: Investigated Signaling Pathways Affected by Esculentin Peptides

Peptide Studied Cell Type Pathway Investigated Observed Effect Reference
Esculentin-2CHa analogues BRIN-BD11 (pancreatic β-cells) PLC/PKC pathway Involvement in insulin secretion confirmed. bioscientifica.com
Esculentin-1a(1–21)NH₂ Human Umbilical Vein Endothelial Cells (HUVECs) PI3K/AKT pathway Activation, leading to promotion of cell migration and proliferation. jst.go.jp
Esculetin (B1671247) Human Platelets PLCγ2–PKC–AKT pathway Inhibition of collagen-induced activation. mdpi.com
Esculetin Lung Cancer Cells Wnt/β-catenin pathway Inhibition of pathway components (c-myc, Cyclin D1). archbronconeumol.org

Flow Cytometry for Cellular Responses

Flow cytometry is a versatile technology that measures and analyzes multiple physical and chemical characteristics of single cells as they pass through a laser beam. bu.edu It is widely used to assess a variety of cellular responses, including cell cycle progression, apoptosis (cell death), cell viability, and the expression of specific cell surface or intracellular proteins. mdpi.complos.org

In the context of esculentin peptide research, flow cytometry has been instrumental in quantifying cellular reactions. For example, studies on an analogue of Esculentin-1a demonstrated that the peptide could significantly increase the proportion of Human Umbilical Vein Endothelial Cells (HUVECs) in the S-phase of the cell cycle, indicating a proliferative effect. jst.go.jp In other research, analogues of Esculentin-2CHa were analyzed for their effects on BRIN-BD11 cells using flow cytometry. bioscientifica.comresearchgate.net These experiments measured changes in the cell membrane potential and the concentration of intracellular calcium ([Ca²⁺]i), revealing that the peptides cause membrane depolarization and an influx of calcium, which are key steps in stimulating insulin secretion. bioscientifica.comresearchgate.net This technique allows for the rapid analysis of a large number of cells, providing statistically robust data on the cellular response to the peptide.

Table 2: Cellular Responses to Esculentin Peptides Measured by Flow Cytometry

Peptide/Analogue Cell Type Cellular Response Measured Finding Reference
Esculentin-1a(1–21)NH₂ HUVECs Cell Cycle Analysis Increased the S-phase ratio, indicating promotion of cell proliferation. jst.go.jp
Esculentin-2CHa analogues BRIN-BD11 cells Membrane Potential Increased membrane potential (depolarization). bioscientifica.comresearchgate.net
Esculentin-2CHa analogues BRIN-BD11 cells Intracellular Calcium [Ca²⁺]i Significantly increased intracellular calcium levels. bioscientifica.comnih.gov

Time-Kill Kinetics for Antimicrobial Action

Time-kill kinetic assays are a cornerstone of antimicrobial research, designed to determine the rate at which an antimicrobial agent kills a specific population of microorganisms. nih.gov The methodology involves exposing a standardized concentration of bacteria to the antimicrobial agent and then measuring the number of viable cells (Colony Forming Units, or CFU/mL) at various time points. mdpi.com

This method has been extensively applied to characterize the bactericidal efficiency of various esculentin peptides. For instance, the peptide Esc(1-21) demonstrated rapid bactericidal activity against E. coli O157:H7, achieving a 99% reduction in viable cells within 30 minutes of exposure at a concentration four times its Minimum Inhibitory Concentration (MIC). nih.gov Another study found that a modified version of Esc(1-21) could induce a 99.9% reduction in S. aureus CFU within 15 minutes. nih.gov These studies highlight the potent and rapid action of esculentin peptides against pathogenic bacteria. The speed of killing is a critical attribute for an effective antimicrobial, as it can reduce the likelihood of resistance development. mdpi.com

Table 3: Time-Kill Kinetic Assay Findings for Esculentin Peptides

Peptide/Analogue Target Microorganism Concentration Time to Achieve ≥99% Killing Reference
Esc(1-21) E. coli O157:H7 EDL933 4 x MIC 30 minutes nih.gov
Esc(1-18) E. coli O157:H7 EDL933 4 x MIC 45 minutes nih.gov
Esc(1-18) S. maltophilia 2 x Bactericidal Conc. 2-5 minutes asm.org
Amidated Esculentin-2 Peptides S. aureus Not Specified Enhanced killing kinetics compared to parent peptides. tandfonline.com
[Aib⁸]Esc(1-21) (Peptide 2) S. aureus ATCC 25923 2 x MIC (25 µM) 15 minutes (>99.9% kill at 15 min) nih.gov

Future Directions in Esculentin 2 Or4 Research

Exploration of Undiscovered Bioactivities and Mechanisms

While the antimicrobial properties of Esculentin-2 peptides are a primary focus, future research will likely uncover a broader range of bioactivities. The exploration of activities such as anti-tumor, anti-inflammatory, and immunomodulatory effects is a logical next step. nih.govnih.gov Understanding the precise molecular mechanisms underlying these activities is crucial. For instance, investigations into how Esculentin-2-OR4 and its analogues interact with and perturb microbial membranes will continue to be a key area of research. researchgate.net Techniques like fluorescence spectroscopy and microscopy can elucidate the specifics of membrane damage. researchgate.net Furthermore, exploring intracellular targets, such as DNA, RNA, or essential enzymes, could reveal alternative or complementary mechanisms of action beyond membrane disruption. nih.govmdpi.com

Development of Advanced Synthetic Strategies for Enhanced Efficacy and Stability

The therapeutic potential of natural peptides is often limited by their susceptibility to degradation by proteases and potential toxicity. Advanced synthetic strategies are being developed to overcome these limitations. These strategies include:

Amino Acid Substitution: Replacing natural L-amino acids with non-coded amino acids, such as D-amino acids or α-aminoisobutyric acid (Aib), can enhance peptide stability against enzymatic degradation and modulate its helical structure, potentially improving its therapeutic index. mdpi.comfrontiersin.org

Terminal Modifications: N-terminal acetylation and C-terminal amidation are common modifications that can increase the helicity and stability of peptides, often leading to enhanced antimicrobial activity. mdpi.comresearchgate.net

Conjugation to Nanoparticles: Attaching peptides like this compound to nanoparticles, such as gold nanoparticles (AuNPs), has been shown to increase their stability, reduce toxicity, and enhance their activity. mdpi.comzoores.ac.cn For instance, a conjugate of Esculentin-1a(1-21) with AuNPs demonstrated a significant increase in activity against Pseudomonas aeruginosa. mdpi.com

Lipidation: The conjugation of lipid moieties to peptides can improve their plasma stability and pharmacokinetic profiles. nih.gov

These synthetic modifications aim to create analogues of this compound with improved efficacy, greater stability in biological environments, and a more favorable safety profile.

Integration of Multi-Omics Data for Comprehensive Understanding of Peptide Function

A holistic understanding of how this compound affects biological systems requires the integration of data from multiple "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. nih.govfrontiersin.org This integrative approach can provide a comprehensive picture of the cellular response to the peptide. nih.gov By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics) in response to this compound treatment, researchers can identify the key pathways and molecular networks affected by the peptide. nih.govuminho.pt This multi-omics approach is crucial for elucidating complex mechanisms of action and identifying potential off-target effects. frontiersin.orguminho.pt The development of standardized pipelines and computational tools is essential for the effective integration and interpretation of these large and diverse datasets. nih.govuminho.ptfrontlinegenomics.com

High-Throughput Screening and Combinatorial Chemistry for Analogue Discovery

To accelerate the discovery of novel and more potent analogues of this compound, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. fiveable.mescribd.comnih.gov

Combinatorial Chemistry: This approach allows for the rapid synthesis of large libraries of compounds by systematically combining different chemical building blocks. fiveable.menih.govslideshare.net Techniques like solid-phase synthesis and split-and-mix methods enable the generation of vast numbers of peptide analogues in a short amount of time. fiveable.mescribd.com

High-Throughput Screening (HTS): HTS involves the automated testing of these large compound libraries for specific biological activities. scribd.comnih.gov This allows for the rapid identification of "hits"—compounds that exhibit the desired effect. nih.govnih.gov The use of optically-encoded microsphere arrays and flow cytometry can further increase the throughput of screening processes. nih.gov

By combining these technologies, researchers can efficiently explore a vast chemical space to identify this compound analogues with enhanced antimicrobial potency, improved stability, and reduced toxicity.

Sophisticated Computational Approaches for Predictive Modeling and Design

Computational modeling and design are becoming increasingly integral to peptide-based drug discovery. zoores.ac.cnfrontiersin.orgnih.gov These approaches can predict the structure and function of peptides before they are synthesized, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgnih.govfrontiersin.org This allows for the prediction of the activity of new, unsynthesized analogues.

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into how peptides like this compound interact with microbial membranes at an atomic level. frontiersin.org This information is invaluable for designing peptides with enhanced membrane-disrupting capabilities.

Machine Learning and Artificial Intelligence (AI): AI and machine learning models can be trained on large datasets of known antimicrobial peptides to identify patterns and predict the antimicrobial potential of new sequences. zoores.ac.cnacs.org These tools can rapidly screen virtual libraries of peptides and prioritize candidates for experimental validation. zoores.ac.cn

These computational methods, in synergy with experimental validation, will guide the rational design of next-generation this compound analogues with optimized properties.

Investigation of Peptide Synergies and Combination Research

The combination of this compound or its derivatives with conventional antibiotics or other antimicrobial peptides represents a promising strategy to combat antibiotic resistance. acs.orgfrontiersin.org

Synergistic Effects: Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. acs.orgmdpi.com The fractional inhibitory concentration index (FICI) is a common metric used to quantify synergy, with a value of ≤ 0.5 typically indicating a synergistic interaction. acs.orgmdpi.comnih.gov

Mechanisms of Synergy: Esculentin-2 peptides can enhance the efficacy of other antibiotics by disrupting the bacterial membrane, thereby increasing the antibiotic's access to its intracellular target. researchgate.netacs.org

Combination Therapy: Studies have shown that combining esculentin (B142307) derivatives with antibiotics like colistin (B93849) can have a synergistic effect against multidrug-resistant bacteria, including Acinetobacter baumannii. nih.gov Similarly, combining esculentin peptides with other AMPs or even essential oils has demonstrated enhanced antimicrobial activity. mdpi.compensoft.net

Future research will focus on identifying the most effective and synergistic combinations, elucidating the underlying mechanisms of synergy, and evaluating the in vivo efficacy of these combination therapies. This approach holds significant potential for overcoming drug resistance and expanding the therapeutic arsenal (B13267) against challenging infectious diseases.

Q & A

Basic: How to design experiments to evaluate the antimicrobial efficacy of Esculentin-2-OR4?

Methodological Answer:

  • Strain Selection : Use standardized microbial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) and include clinical isolates to assess broad-spectrum activity .
  • Control Groups : Incorporate positive controls (e.g., polymyxin B) and vehicle controls (e.g., solvent-only treatments) to validate assay conditions .
  • Dose-Response Curves : Test a logarithmic dilution series (e.g., 0.1–100 µM) to determine minimum inhibitory concentrations (MICs) and assess concentration-dependent effects .
  • Replication : Perform triplicate biological replicates with independent preparations of this compound to account for batch variability .

Basic: What methodologies are critical for determining structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Peptide Modification : Use site-directed mutagenesis or synthetic analogs to alter specific residues (e.g., cationic or hydrophobic regions) and compare bioactivity .
  • Circular Dichroism (CD) : Analyze secondary structure in membrane-mimetic environments (e.g., SDS micelles) to correlate conformational changes with activity .
  • Molecular Dynamics Simulations : Model interactions with lipid bilayers to predict regions critical for membrane disruption .

Advanced: How to resolve contradictions in mechanistic studies of this compound’s action?

Methodological Answer:

  • Cross-Validation : Replicate conflicting experiments using identical protocols (e.g., buffer composition, temperature) to isolate methodological discrepancies .
  • Multi-Technique Approach : Combine fluorescence microscopy (for membrane integrity), ATP-release assays (for pore formation), and proteomics (for intracellular targets) to triangulate mechanisms .
  • Meta-Analysis : Systematically review literature to identify confounding variables (e.g., peptide purity, assay pH) that may explain divergent results .

Advanced: What strategies optimize experimental conditions for this compound’s stability in physiological environments?

Methodological Answer:

  • Serum Stability Assays : Incubate this compound with human serum (37°C, 0–24 hrs) and quantify degradation via HPLC or mass spectrometry .
  • Chemical Stabilization : Introduce D-amino acids or cyclization to reduce protease susceptibility while retaining activity .
  • Environmental Screening : Test bioactivity under varying pH (4.0–8.0), ionic strength, and temperature to identify destabilizing conditions .

Methodology: Which statistical approaches are robust for analyzing dose-response data of this compound?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values and assess cooperativity .
  • ANOVA with Post Hoc Tests : Compare multiple treatment groups (e.g., analogs vs. wild-type peptide) using Tukey’s HSD to control for Type I errors .
  • Error Reporting : Include 95% confidence intervals and standard deviations in dose-response curves to quantify uncertainty .

Literature Review: How to identify gaps in existing research on this compound?

Methodological Answer:

  • Systematic Searches : Use Google Scholar with Boolean operators (e.g., "this compound AND (antimicrobial OR mechanism)") and filter by publication date (last 5 years) .
  • Citation Chaining : Track references from seminal papers to map knowledge evolution and spot understudied areas (e.g., immunomodulatory effects) .
  • Comparative Tables : Tabulate reported MICs, assay conditions, and model systems to highlight inconsistencies or missing data .

Data Interpretation: How to address variability in bioactivity assays for this compound?

Methodological Answer:

  • Standardization : Adopt CLSI guidelines for broth microdilution assays to ensure inter-lab reproducibility .
  • Normalization : Express activity as a percentage of positive control (e.g., 100% = complete inhibition) to minimize plate-to-plate variation .
  • Outlier Analysis : Use Grubbs’ test to exclude data points deviating significantly from the mean, ensuring robustness .

Structural Analysis: What advanced techniques elucidate this compound’s conformational dynamics?

Methodological Answer:

  • NMR Spectroscopy : Resolve 3D structures in lipid bilayers using ¹⁵N/¹³C-labeled peptides and analyze NOE patterns .
  • Cryo-EM : Visualize peptide-membrane interactions at near-atomic resolution under native-like conditions .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to model membranes (e.g., POPG liposomes) to infer mechanistic steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.